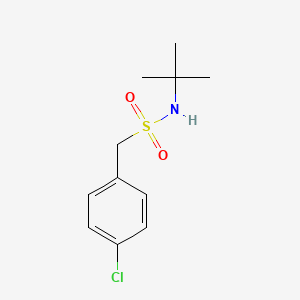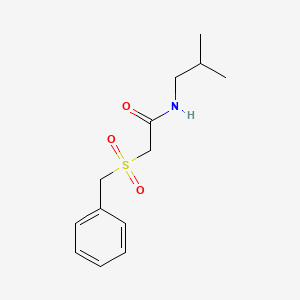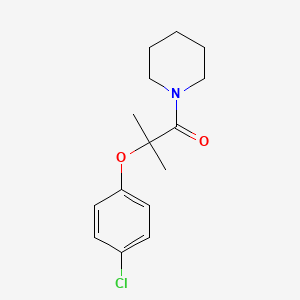![molecular formula C23H20O4 B11168588 3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one](/img/structure/B11168588.png)
3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one is a complex organic compound with a unique structure that combines multiple fused rings, including furan, pyran, and chromen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused ring systems like 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds share structural similarities but differ in their specific ring systems and functional groups.
Uniqueness
What sets 3,5,5-trimethyl-11-phenyl-6,7-dihydro-5H,9H-furo[2,3-f]pyrano[2,3-h]chromen-9-one apart is its unique combination of furan, pyran, and chromen rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5,9,9-trimethyl-17-phenyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1,4,6,12,16-pentaen-15-one |
InChI |
InChI=1S/C23H20O4/c1-13-12-25-22-18(13)21-15(9-10-23(2,3)27-21)20-19(22)16(11-17(24)26-20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
HAPAQOLKEBGGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C3C(=CC(=O)OC3=C4CCC(OC4=C12)(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11168513.png)
![Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11168521.png)
![N-[5-(4-Chloro-phenoxymethyl)-[1,3,4]thiadiazol-2-yl]-2-ethoxy-acetamide](/img/structure/B11168527.png)
![6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11168533.png)


![2-[(2-methoxyethyl)sulfanyl]-N-(6-methylheptan-2-yl)benzamide](/img/structure/B11168552.png)
![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11168553.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168560.png)
![5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168565.png)


![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-pentylpropanamide](/img/structure/B11168575.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168590.png)
